3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
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Properties
IUPAC Name |
3-amino-N-(3-fluorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c23-12-5-3-6-13(11-12)25-21(27)20-19(24)18-17(16-9-4-10-28-16)14-7-1-2-8-15(14)26-22(18)29-20/h3-6,9-11H,1-2,7-8,24H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGSARVALDFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)F)N)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, also known as FDI-6, is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article aims to consolidate the findings related to its biological activity, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structural features include a tetrahydrothienoquinoline core with various functional groups that contribute to its biological activity.
FDI-6 has been identified as a potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor. FOXM1 is implicated in various cellular processes including proliferation, differentiation, and apoptosis. Inhibition of FOXM1 by FDI-6 leads to:
- Increased Apoptosis : Studies have shown that FDI-6 promotes apoptosis in cancer cells by down-regulating FOXM1 expression, which is crucial for cell survival .
- Inhibition of Cellular Migration and Invasion : The compound reduces the invasive capabilities of laryngeal carcinoma cells, indicating its potential as an anti-metastatic agent .
Biological Activity Summary
The following table summarizes key biological activities and findings associated with FDI-6:
Case Studies
- Triple-Negative Breast Cancer (TNBC) :
- Laryngeal Carcinoma :
- Diabetic Foot Ulcers :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
